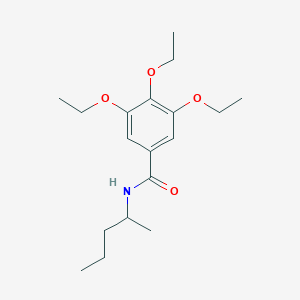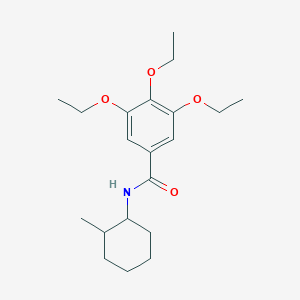
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide, also known as CPP-109, is a chemical compound that belongs to the class of amides. It is a potent inhibitor of the enzyme called glutamate carboxypeptidase II (GCPII), which is responsible for the breakdown of the neurotransmitter glutamate. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide works by inhibiting the enzyme GCPII, which is responsible for the breakdown of the neurotransmitter glutamate. Glutamate is an important neurotransmitter that plays a key role in many brain functions, including learning and memory. By inhibiting GCPII, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide increases the levels of glutamate in the brain, which can have a positive effect on brain function.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glutamate in the brain, which can have a positive effect on brain function. It has also been shown to reduce drug-seeking behavior in preclinical models of addiction. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have anxiolytic and antidepressant effects in preclinical models.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a number of advantages as a research tool. It is a potent and selective inhibitor of GCPII, which makes it a useful tool for studying the role of glutamate in various neurological and psychiatric disorders. However, there are also some limitations to its use. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can be difficult to administer N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in vivo due to its poor solubility in water.
将来の方向性
There are a number of future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of addiction. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide is effective in reducing drug-seeking behavior in a number of different addiction models, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of anxiety disorders and depression. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has anxiolytic and antidepressant effects, and there is interest in exploring its potential use in humans. Finally, there is interest in developing new and more potent inhibitors of GCPII, which could have even greater therapeutic potential than N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
合成法
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide can be synthesized by reacting 5-chloro-2,4-dimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting amide is then reduced using sodium borohydride to yield N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
特性
製品名 |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
|---|---|
分子式 |
C17H24ClNO3 |
分子量 |
325.8 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-16(22-2)14(10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
InChIキー |
ZSVQPFNURZYOIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




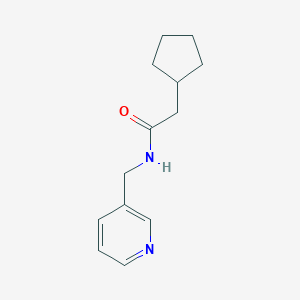
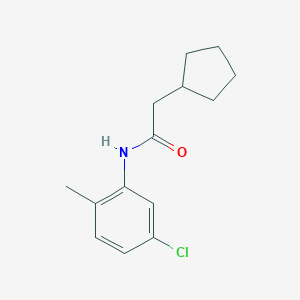
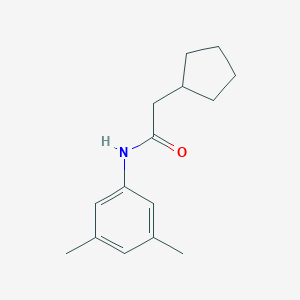
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
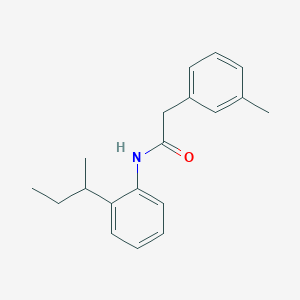
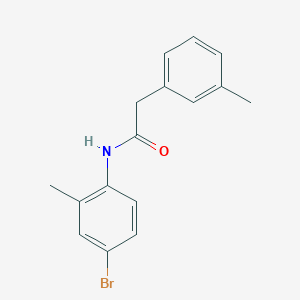

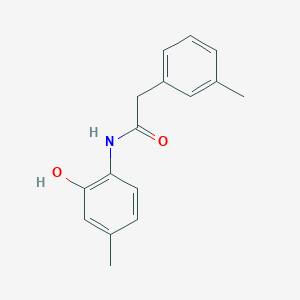
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
